

# Stereoisomers of bromosuccinic acid and their properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

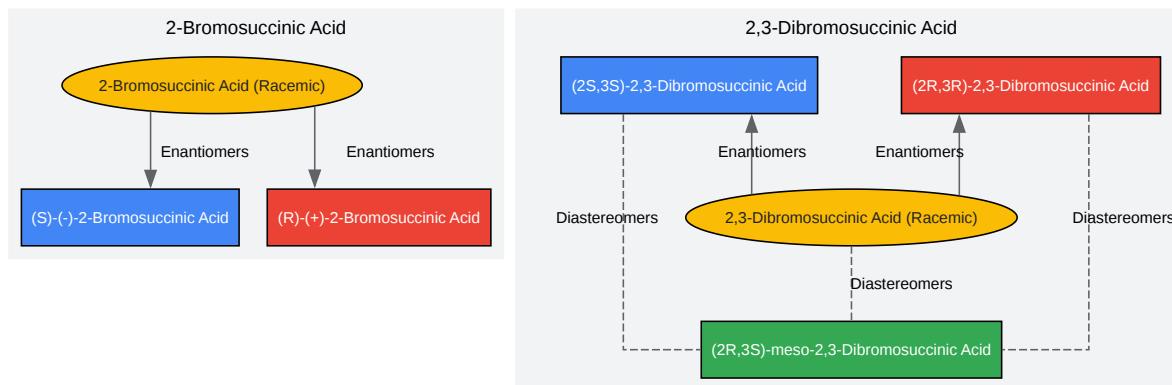
Compound Name: *Bromosuccinic acid*

Cat. No.: *B128130*

[Get Quote](#)

An In-depth Technical Guide to the Stereoisomers of **Bromosuccinic Acid**

## Introduction


**Bromosuccinic acid**, a derivative of succinic acid, is a key chiral building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and materials.<sup>[1]</sup> The presence of one or two stereocenters in its structure gives rise to a number of stereoisomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the stereoisomers of both **2-bromosuccinic acid** and **2,3-dibromosuccinic acid**, their properties, and detailed experimental protocols for their synthesis and resolution.

## Stereoisomers of Bromosuccinic Acid

There are two primary forms of **bromosuccinic acid**: **2-bromosuccinic acid** and **2,3-dibromosuccinic acid**.

- **2-Bromosuccinic Acid (Monobromosuccinic Acid):** This compound contains a single chiral center at the C2 position, resulting in a pair of enantiomers: **(S)-(-)-2-bromosuccinic acid** and **(R)-(+)-2-bromosuccinic acid**.<sup>[1][2]</sup>
- **2,3-Dibromosuccinic Acid:** With two chiral centers at the C2 and C3 positions, this compound has three stereoisomers: a pair of enantiomers, **(2S,3S)-** and **(2R,3R)-2,3-dibromosuccinic acid**, and an achiral meso-form, **(2R,3S)-2,3-dibromosuccinic acid**.<sup>[3][4]</sup>

The relationship between these stereoisomers can be visualized as follows:



[Click to download full resolution via product page](#)

Figure 1: Stereoisomers of **Bromosuccinic Acid**

## Properties of Stereoisomers

The stereochemical configuration of **bromosuccinic acid** isomers significantly influences their physical properties, particularly their melting points and optical activity.

## Quantitative Data for 2-Bromosuccinic Acid Stereoisomers

| Property                    | (dl)-Form<br>(Racemic)                                  | (d)-Form ((R)-(+))                                 | (l)-Form ((S)-(-))                                                              |
|-----------------------------|---------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number                  | 923-06-8[5]                                             | 3972-41-6[6]                                       | 584-98-5[1]                                                                     |
| Molecular Formula           | C <sub>4</sub> H <sub>5</sub> BrO <sub>4</sub> [5]      | C <sub>4</sub> H <sub>5</sub> BrO <sub>4</sub> [6] | C <sub>4</sub> H <sub>5</sub> BrO <sub>4</sub> [1]                              |
| Molecular Weight            | 196.98 g/mol [5]                                        | 196.98 g/mol                                       | 196.98 g/mol [2]                                                                |
| Melting Point               | 161 °C[5][7], 160-162 °C[8]                             | Not specified                                      | 177-178 °C<br>(decomposes)[5]                                                   |
| Specific Rotation<br>([α]D) | Optically inactive                                      | +41.9° (c=5)[5],<br>+67.9° (ether)[5]              | -43.8° (c=6), -65.0°<br>(c=6 in abs. alcohol),<br>-73.5° (c=6 in<br>acetone)[5] |
| Solubility                  | Soluble in 5.5 parts<br>water; soluble in<br>alcohol[5] | Not specified                                      | Sparingly soluble in<br>water[1]                                                |

## Quantitative Data for 2,3-Dibromosuccinic Acid Stereoisomers

| Property                    | (dl)-Form<br>(Racemic)                                           | (d)-Form<br>((2R,3R)-(+))                                        | (l)-Form<br>((2S,3S)-(-))                                                                          | meso-Form<br>((2R,3S))                                                                   |
|-----------------------------|------------------------------------------------------------------|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| CAS Number                  | 526-78-3[9]                                                      | 916065-44-6[3]                                                   | 916065-46-8[10]                                                                                    | 608-36-6[3]                                                                              |
| Molecular Formula           | C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>4</sub> [9] | C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>4</sub> [3] | C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>4</sub> [10]                                  | C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub> O <sub>4</sub> [3]                         |
| Molecular Weight            | 275.88 g/mol [9]                                                 | 275.88 g/mol [3]                                                 | 275.88 g/mol [10]                                                                                  | 275.88 g/mol [3]                                                                         |
| Melting Point               | 167 °C[9]                                                        | 274–278 °C<br>(decomposes)[3]                                    | Not specified                                                                                      | 288–290 °C[3],<br>255–256 °C<br>(decomposes)[9]                                          |
| Specific Rotation<br>([α]D) | Optically inactive                                               | +15.6° (c=1,<br>H <sub>2</sub> O)[3]                             | -148.0° (c=5.8 in<br>ethyl acetate)[9]                                                             | Optically<br>inactive[3]                                                                 |
| Solubility                  | Very soluble in<br>cold water[9]                                 | 20 g/L in water<br>(17°C)[3]                                     | Very soluble in<br>cold water;<br>soluble in ethyl<br>acetate, acetone,<br>methanol,<br>ethanol[9] | 20 g/L in water<br>(17°C)[3],<br>Soluble in 50<br>parts cold water,<br>alcohol, ether[9] |

## Experimental Protocols

### Synthesis of Bromosuccinic Acid Stereoisomers

The synthesis of **bromosuccinic acid** stereoisomers is highly dependent on the starting material and reaction conditions, which dictate the stereochemical outcome.

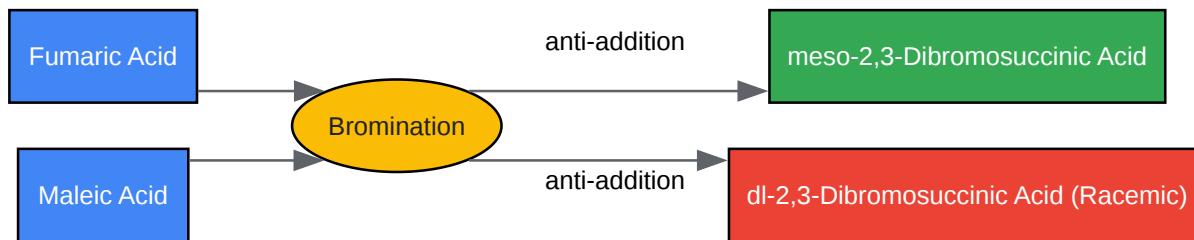
#### 1. Synthesis of (dl)-2-Bromosuccinic Acid

This protocol describes the synthesis of racemic 2-**bromosuccinic acid** via the bromination of succinic acid.

- Materials:

- Dry succinic acid (18 g)

- Red phosphorus (3-5 g)
- Bromine (80 g)
- Ethyl ether
- Water
- Procedure:
  - Place the dry succinic acid and red phosphorus in a round-bottom flask fitted with a dropping funnel and a reflux condenser.[11]
  - Connect the top of the condenser to an absorption flask to trap hydrobromic acid and bromine fumes.[11]
  - Slowly add bromine from the dropping funnel. The reaction is vigorous and should be controlled by the rate of bromine addition.[11]
  - After all the bromine has been added, heat the mixture until the bromine color disappears. [11]
  - Pour the reaction mixture slowly into 100 ml of boiling water.[11]
  - Filter the solution, cool it, and then perform repeated extractions with ethyl ether.[11]
  - Combine the ethereal extracts and evaporate the solvent.[11]
  - Recrystallize the solid residue from a small amount of water to yield **bromosuccinic acid**. [11] The expected yield is 80-90%, with a melting point of 160°C.[11]


## 2. Synthesis of 2,3-Dibromosuccinic Acid Stereoisomers

The stereochemistry of the product is determined by whether maleic acid (cis-isomer) or fumaric acid (trans-isomer) is used as the starting material.

- Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid: The bromination of fumaric acid results in the optically inactive meso-form.[4]

- Synthesis of (dl)-2,3-Dibromosuccinic Acid from Maleic Acid: The bromination of maleic acid yields the racemic mixture of the optically active forms.[4]

The general workflow for these syntheses is as follows:



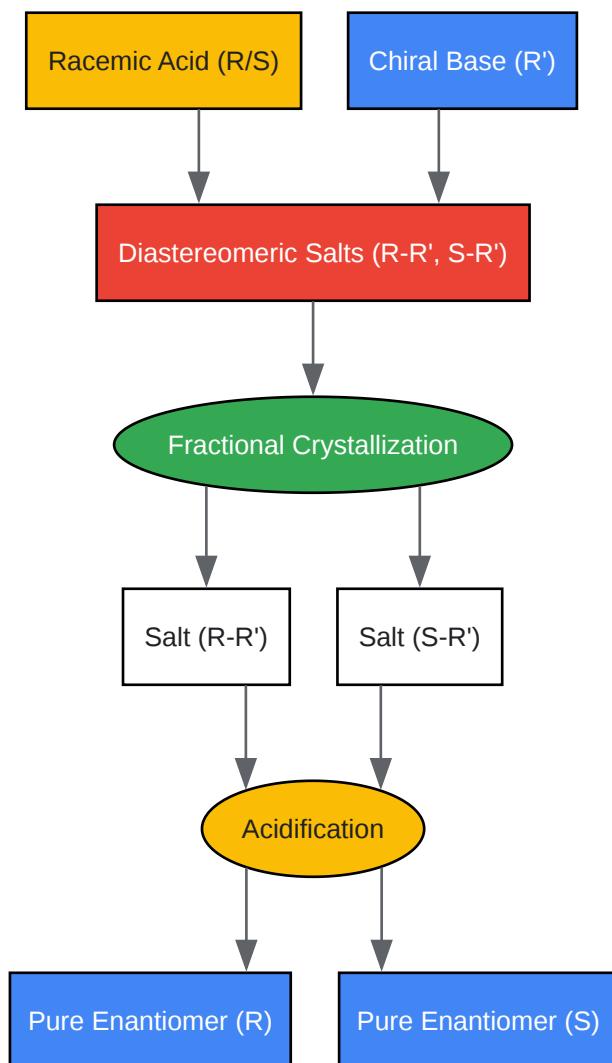
[Click to download full resolution via product page](#)

Figure 2: Synthesis of 2,3-Dibromosuccinic Acid Isomers

Protocol for Synthesis of  $\alpha,\beta$ -Dibromosuccinic Acid from Fumaric Acid:

- Materials:
  - Fumaric acid (200 g, 1.7 moles)
  - Water (400 g)
  - Bromine (276 g, 94.3 cc, 1.7 moles)
- Procedure:
  - In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a Friedrichs condenser, combine the fumaric acid and water.[12]
  - Stir the mixture vigorously to ensure the fumaric acid is completely wetted, forming a thick, viscous mass.[12]
  - Heat the mixture to boiling.[12]
  - Add the bromine as rapidly as possible through the dropping funnel, controlling the rate to keep the condenser about half full of the refluxing liquid. This should take about one hour. [12]

- After about 100 g of bromine has been added, the **dibromosuccinic acid** will begin to form and separate as tiny white needles.[12]
- Ensure a slight excess of bromine is present at the end of the reaction, indicated by a red color in the solution.[12]
- Cool the reaction flask in an ice-water bath to 10°C with stirring.[12]
- Collect the product on a large Büchner funnel and wash with cold water to remove the bromine liquor.[12]
- Dry the material overnight at room temperature. The yield is typically between 343–400 g (72–84%).[12]


## Resolution of Racemic Bromosuccinic Acid

Racemic mixtures of **bromosuccinic acid** can be separated into their constituent enantiomers through a process called resolution.[13][14] This typically involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods such as fractional crystallization.[15][16]

General Principle of Resolution:

- Diastereomer Formation: A racemic mixture of an acid, such as **(±)-bromosuccinic acid**, is reacted with an enantiomerically pure chiral base (e.g., (-)-brucine, (+)-cinchonine).[15] This reaction forms a mixture of two diastereomeric salts.
- Separation: The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[15][17]
- Enantiomer Regeneration: The separated diastereomeric salts are then treated with a strong acid to regenerate the pure enantiomers of **bromosuccinic acid**.[15]

The logical workflow for this process is illustrated below:



[Click to download full resolution via product page](#)

Figure 3: Resolution of a Racemic Acid

Example Protocol using Morphine for Resolution of **isodibromosuccinic acid**:

- Materials:
  - Morphine (83 g)
  - Methyl alcohol (1150 c.c.)
  - isodibromosuccinic acid (75 g)**
- Procedure:

- Dissolve the morphine in hot methyl alcohol.[18]
- Cool the solution to 46°C and add the **isodibromosuccinic acid**.[18]
- Shake the mixture vigorously to dissolve the acid. The morphine salt will begin to crystallize in glassy prisms within a few minutes.[18]
- Allow the mixture to stand for eighteen hours at room temperature.[18]
- Collect the crystals (87 g) by filtration.[18]
- Further separation and purification steps, followed by acidification, would be required to isolate the pure enantiomers.

## Conclusion

The stereoisomers of **bromosuccinic acid** exhibit distinct properties that are a direct consequence of their three-dimensional structure. Understanding these differences is crucial for their application in stereoselective synthesis and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and separation of these valuable chiral compounds, enabling further research and development in various scientific fields.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. Bromosuccinic acid, (-) | C4H5BrO4 | CID 2757181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dibromosuccinic acid, (2R,3R)- (916065-44-6) for sale [vulcanchem.com]
- 4. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]

- 5. Bromosuccinic Acid [drugfuture.com]
- 6. (R)-2-Bromosuccinic Acid,3972-41-6-Amadis Chemical [amadischem.com]
- 7. 溴琥珀酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. DL-Bromosuccinic acid | 923-06-8 [chemnet.com]
- 9. 2,3-Dibromosuccinic Acid [drugfuture.com]
- 10. 2,3-Dibromosuccinic acid, (2S,3S)- | C4H4Br2O4 | CID 6992601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 18. scispace.com [scispace.com]
- To cite this document: BenchChem. [Stereoisomers of bromosuccinic acid and their properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128130#stereoisomers-of-bromosuccinic-acid-and-their-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)